molecular formula C10H8O3 B144597 3-(3-hydroxyprop-1-ynyl)benzoic Acid CAS No. 132545-15-4

3-(3-hydroxyprop-1-ynyl)benzoic Acid

Cat. No.: B144597
CAS No.: 132545-15-4
M. Wt: 176.17 g/mol
InChI Key: YNURZLOEFNTCMJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3 It is characterized by a benzoic acid core substituted with a hydroxypropynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Alkyne Addition: An alkyne group is introduced to the benzoic acid derivative through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.

    Hydroxylation: The terminal alkyne is then hydroxylated to introduce the hydroxy group, typically using reagents such as osmium tetroxide or other hydroxylation agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions followed by hydroxylation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Hydroxyprop-1-ynyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(3-Hydroxyprop-1-ynyl)phenylacetic acid: Similar structure but with a phenylacetic acid core.

    3-(3-Hydroxyprop-1-ynyl)benzonitrile: Similar structure but with a benzonitrile core.

Uniqueness: 3-(3-Hydroxyprop-1-ynyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a hydroxy and an alkyne group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURZLOEFNTCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407818
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132545-15-4
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyprop-1-ynyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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